![molecular formula C19H13BrN4O2S2 B296637 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296637.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide is a novel compound with potential applications in scientific research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will be discussed in
Wirkmechanismus
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide is not fully understood. However, it is believed to inhibit certain enzymes and proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It also has the potential to modulate the immune system and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide in lab experiments is its ability to selectively target specific biological pathways. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different biological systems.
Zukünftige Richtungen
There are several future directions for the use of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide in scientific research. It can be used as a lead compound for the development of new drugs that target specific biological pathways. It can also be used in the development of new diagnostic tools for various diseases. Additionally, further studies can be conducted to understand its mechanism of action and to explore its potential applications in other areas of research.
Conclusion:
In conclusion, this compound is a novel compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications in various areas of research.
Synthesemethoden
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide involves the reaction of 4-bromobenzaldehyde, thiosemicarbazide, and ethyl acetoacetate in the presence of acetic acid and sodium acetate. The resulting product is then reacted with phenyl isothiocyanate and 5-phenyl-1,3,4-oxadiazol-2-thione to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It can be used as a lead compound for the development of new drugs that target specific biological pathways.
Eigenschaften
Molekularformel |
C19H13BrN4O2S2 |
---|---|
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2-sulfanylidene-1,3,4-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C19H13BrN4O2S2/c20-14-8-6-12(7-9-14)15-11-28-18(21-15)22-16(25)10-24-19(27)26-17(23-24)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,21,22,25) |
InChI-Schlüssel |
DBUAHCGXYGCTKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=S)O2)CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=S)O2)CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.